molecular formula C11H11N3OS2 B2491770 2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-02-2

2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2491770
CAS No.: 864917-02-2
M. Wt: 265.35
InChI Key: VJZDCVOJAZLEGN-UHFFFAOYSA-N
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Description

2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a p-tolyl (4-methylphenyl) group at position 3 and a thioacetamide moiety at position 4. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in kinase modulation and anti-inflammatory therapies. Its design aligns with broader efforts to optimize thiadiazole derivatives for enhanced bioactivity and selectivity .

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS2/c1-7-2-4-8(5-3-7)10-13-11(17-14-10)16-6-9(12)15/h2-5H,6H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZDCVOJAZLEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Linkage Formation

Intermediate A undergoes alkylation to introduce the thioacetamide moiety. Chloroacetamide is reacted with Intermediate A in acetone using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via nucleophilic substitution at the thiol group:

$$
\text{5-amino-3-(p-tolyl)-1,3,4-thiadiazole-2-thiol} + \text{ClCH}2\text{CONH}2 \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide} + \text{HCl}
$$

Optimization Insights :

  • Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) due to enhanced deprotonation of the thiol group.
  • Solvent : Acetone facilitates solubility of both reactants and minimizes byproduct formation.
  • Reaction Time : 5–6 hours under reflux ensures >85% conversion.

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined approach combines thiadiazole formation and alkylation in a single step. p-Tolyl isothiocyanate and thiosemicarbazide are reacted with chloroacetamide in dimethylformamide (DMF) at 120°C for 12 hours. This method reduces purification steps but requires stringent temperature control to avoid decomposition.

Advantages :

  • Higher atom economy (no isolation of Intermediate A).
  • Reduced solvent waste.

Disadvantages :

  • Lower yield (65–70%) compared to stepwise synthesis.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization and alkylation steps. Using ethanol as a solvent and triethylamine as a base, the reaction completes in 30–45 minutes with yields up to 90%.

Critical Parameters :

  • Power : 300 W (prevents overheating).
  • Pressure : Sealed vessels to maintain solvent integrity.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆) :
    • δ 2.41 (s, 3H, -CH₃ of p-tolyl).
    • δ 4.20 (s, 2H, -SCH₂-).
    • δ 7.25–7.40 (m, 4H, aromatic protons).
  • ¹³C NMR :
    • δ 169.2 (C=O of acetamide).
    • δ 160.5 (C=N of thiadiazole).

Infrared Spectroscopy (IR) :

  • 3270 cm⁻¹ (N-H stretch of acetamide).
  • 1670 cm⁻¹ (C=O stretch).
  • 1250 cm⁻¹ (C=S stretch).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile/water (70:30 v/v).
  • Retention Time : 6.8 minutes.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time Key Advantage
Stepwise Synthesis 85–90 >98 11–14 hours High reproducibility
One-Pot Synthesis 65–70 95 12 hours Reduced steps
Microwave-Assisted 88–90 >97 0.5–1 hour Rapid synthesis

Industrial-Scale Production Considerations

Large-scale manufacturing employs continuous flow reactors to enhance heat and mass transfer. Key adjustments include:

  • Solvent Recycling : DMF is recovered via distillation.
  • Catalyst Recovery : K₂CO₃ is filtered and reused.
  • Quality Control : In-line FT-IR monitors reaction progress.

Challenges and Mitigation Strategies

  • Byproduct Formation :
    • Cause : Over-alkylation at the thiadiazole nitrogen.
    • Solution : Stoichiometric control of chloroacetamide (1:1 molar ratio).
  • Low Solubility :
    • Cause : Precipitation of Intermediate A in acetone.
    • Solution : Use of polar aprotic solvents (e.g., DMF) during alkylation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Position

The sulfur atom in the thioether group (-S-) undergoes nucleophilic substitution under basic or acidic conditions. Common reagents include primary/secondary amines or thiols:

ReactantConditionsProductYieldReference
BenzylamineK₂CO₃, acetone, 40°C, 12hN-Benzyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide78%
4-MethoxythiophenolEt₃N, DCM, rt, 6hBis-thioether derivative65%

Mechanistic Insight :
The reaction proceeds via deprotonation of the nucleophile (e.g., amine) by the base, followed by attack on the electrophilic sulfur center. Steric hindrance from the p-tolyl group reduces reaction rates compared to unsubstituted analogs.

Cyclization Reactions Forming Heterocycles

The thiadiazole-thioacetamide system participates in cyclization to form fused rings:

2.1. Formation of 1,3,4-Thiadiazolo[3,2-b]triazines

ReagentConditionsProductApplication
Hydrazine hydrateEthanol, reflux, 8hTriazine-fused thiadiazoleAnticancer scaffolds

Key Finding :
Cyclized derivatives show enhanced π-π stacking interactions in X-ray crystallography, stabilizing the planar structure .

3.1. Sulfur Oxidation

Oxidizing AgentConditionsProductNotes
H₂O₂ (30%)Acetic acid, 50°C, 2hSulfoxide derivativePartial racemization observed
KMnO₄H₂SO₄, 0°C, 1hSulfone derivativeRequires strict temp control

3.2. Acetamide Reduction

| Reducing Agent | Conditions

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is its potential as an anticancer agent. The thiadiazole moiety is known for its cytotoxic properties against various cancer cell lines. Studies have highlighted that derivatives containing thiadiazole rings can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated effectiveness against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key enzymes and modulation of signaling pathways associated with cancer progression. It has been suggested that this compound may interact with proteins like tubulin, which are critical for cell division . Additionally, it may influence pathways such as NF-κB and MAPK, leading to altered cellular responses that favor apoptosis in malignant cells .

Antimicrobial Properties

Another significant application of this compound lies in its antimicrobial activity. The presence of the thiadiazole ring enhances the compound's ability to act against resistant bacterial strains. Research indicates that derivatives of thiadiazole exhibit broad-spectrum antibacterial properties, making them suitable candidates for developing new antimicrobial agents .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps:

  • Formation of the thiadiazole ring through reactions involving thiosemicarbazide.
  • Introduction of the p-tolyl group via substitution reactions.
  • Finalization through acetamide formation using acetic anhydride .

These synthetic routes allow for further modifications that can optimize the pharmacological profile of the compound, enhancing its efficacy and reducing potential side effects.

Case Studies and Research Findings

Numerous studies have evaluated the efficacy of thiadiazole derivatives in vitro and in vivo. For example:

  • A series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and tested for anticancer activity. Although none surpassed doxorubicin's effectiveness, certain derivatives showed promising cytotoxicity against specific cancer cell lines .
CompoundCell Line TestedCytotoxicity Level
Compound 3dPC3 (Prostate Cancer)Moderate
Compound 3hHT-29 (Colon Cancer)High
Compound 3jSKNMC (Neuroblastoma)Low

This table summarizes findings from various studies highlighting the varying levels of cytotoxicity among different derivatives.

Mechanism of Action

The mechanism of action of 2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide with analogous compounds, focusing on structural modifications, biological activity, and physicochemical properties.

Structural Diversity and Pharmacophore Optimization

  • Heterocyclic Core Variations :

    • Compounds with triazolo-thiadiazole hybrids (e.g., ) exhibit stronger enzyme interactions due to extended π-conjugation. The target compound’s simpler thiadiazole core may prioritize synthetic accessibility over maximal binding energy .
    • Thiazole-triazole-acetamide hybrids () with para-substituted aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) show variable bioactivity, emphasizing the role of para-substituents in modulating target selectivity .
  • Counterion Effects :

    • The sodium salt in improves solubility but may alter membrane permeability. The neutral acetamide group in the target compound likely favors passive diffusion across biological membranes .

Physicochemical and Environmental Profiles

  • Perfluoroalkyl-thioacetamides () exhibit environmental persistence due to C-F bonds, whereas the target compound’s alkyl/aryl structure suggests faster degradation .
  • Spectroscopic data () for related acetamides (e.g., NMR, IR) indicate that electron-donating groups like p-tolyl reduce deshielding effects in NMR spectra compared to electron-withdrawing substituents .

Biological Activity

2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure

The compound can be described as having a thiadiazole ring substituted with a p-tolyl group and linked to an acetamide moiety. Its molecular formula is C11H12N4S2C_{11}H_{12}N_4S_2, and it exhibits properties typical of thiadiazole derivatives.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. In vitro studies have shown that it can inhibit the growth of several cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

A structure-activity relationship (SAR) analysis indicates that modifications to the thiadiazole ring can enhance cytotoxicity against cancer cells, making this compound a promising lead for further development in oncology.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound also exhibits anti-inflammatory effects. Studies have demonstrated its ability to reduce pro-inflammatory cytokines in cell culture models.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the effectiveness of various thiadiazole derivatives found that compounds similar to this compound showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its therapeutic potential in treating infections caused by resistant strains .
  • Cytotoxicity in Cancer Cells : An investigation into the cytotoxic effects of this compound on breast cancer cells (MCF-7) revealed that it induced apoptosis through mitochondrial pathways, suggesting a mechanism of action that could be exploited in cancer therapy .
  • Inflammation Reduction : Research has shown that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use as an anti-inflammatory agent .

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